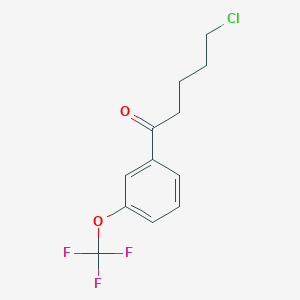

5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane

Description

BenchChem offers high-quality 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-1-[3-(trifluoromethoxy)phenyl]pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClF3O2/c13-7-2-1-6-11(17)9-4-3-5-10(8-9)18-12(14,15)16/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQHAQGGPXNKSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645180 | |

| Record name | 5-Chloro-1-[3-(trifluoromethoxy)phenyl]pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-25-9 | |

| Record name | 5-Chloro-1-[3-(trifluoromethoxy)phenyl]pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Bifunctional Building Block in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane

5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane is a chemical intermediate of significant interest to researchers in medicinal chemistry and drug development.[1][2][3] Its structure is characterized by two key reactive moieties: a ketone attached to a trifluoromethoxy-substituted phenyl ring and a terminal alkyl chloride. This bifunctional nature makes it a valuable scaffold for constructing more complex molecules, serving as a versatile linker or building block in the synthesis of potential pharmaceutical candidates.[1] The trifluoromethoxy group often enhances metabolic stability and lipophilicity, desirable properties in drug design, while the chloro-ketone framework allows for a wide array of subsequent chemical transformations.

This guide provides a comprehensive overview of a robust synthetic strategy for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind key procedural choices, tailored for an audience of research scientists and drug development professionals.

Retrosynthetic Analysis: A Strategic Deconstruction

The most logical and efficient approach to the synthesis of the target molecule is through a Friedel-Crafts acylation reaction. This strategy disconnects the molecule into two primary synthons: an aromatic nucleophile and an aliphatic acyl electrophile.

Caption: Retrosynthetic pathway for the target molecule.

This analysis identifies two key precursors: 3-(trifluoromethoxy)benzene and 5-chlorovaleryl chloride . While the former is commercially available, the latter is a crucial reagent that often requires synthesis.

Part 1: Synthesis of the Key Electrophile: 5-Chlorovaleryl Chloride

5-Chlorovaleryl chloride is a vital intermediate used in the synthesis of various pharmaceuticals.[4][5] Several synthetic routes exist, each with distinct advantages and disadvantages concerning safety, cost, and environmental impact.

| Synthetic Route | Starting Material(s) | Key Reagents | Pros | Cons | Reference(s) |

| Route A | 1,4-Dichlorobutane | NaCN, HCl, SOCl₂ | Cost-effective starting material. | Involves highly toxic sodium cyanide and generates cyano-based wastewater. | [4][5][6] |

| Route B | δ-Valerolactone | Phosgene or Triphosgene, HCl | Good yield (approx. 80%). | Uses highly toxic phosgene or its solid equivalent. | [6][7] |

| Route C | Cyclopentanone | Peroxy acids (Baeyer-Villiger), PCl₃ or SOCl₂ | Avoids highly toxic cyanides. | Cyclopentanone can be more expensive; Baeyer-Villiger oxidation can have variable yields. | [1] |

| Route D | 5-Chlorovaleric Acid | Thionyl Chloride (SOCl₂) | Simple, direct conversion; avoids many toxic reagents. | Relies on the availability of the starting carboxylic acid. | [4] |

For this guide, we will focus on Route D , the conversion of 5-chlorovaleric acid to 5-chlorovaleryl chloride using thionyl chloride. This method is often preferred in a laboratory setting for its operational simplicity and for avoiding the significant hazards associated with cyanides and phosgene.[4]

Experimental Protocol: Synthesis of 5-Chlorovaleryl Chloride

Objective: To convert 5-chlorovaleric acid into its corresponding acyl chloride.

Materials:

-

5-Chlorovaleric acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (or other suitable inert solvent)

-

Round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ fumes)

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: In a fume hood, charge a dry round-bottom flask with 5-chlorovaleric acid and a magnetic stir bar.

-

Solvent Addition: Add anhydrous toluene to the flask.

-

Catalyst Addition: Add a catalytic amount (a few drops) of anhydrous DMF.

-

Reagent Addition: Slowly add thionyl chloride (typically 1.2-1.5 equivalents) to the stirred mixture at room temperature. The addition should be done carefully as the reaction can be exothermic and will evolve HCl and SO₂ gas.

-

Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent, typically 60-80°C) and maintain for 2-4 hours, or until the evolution of gas ceases.[4]

-

Work-up: Cool the reaction mixture to room temperature. The excess thionyl chloride and solvent can be removed by distillation under reduced pressure.

-

Purification: The resulting crude 5-chlorovaleryl chloride can be purified by fractional distillation under high vacuum to yield a colorless liquid.[6]

Part 2: The Core Synthesis: Friedel-Crafts Acylation

The central carbon-carbon bond-forming step is the Friedel-Crafts acylation of 3-(trifluoromethoxy)benzene. This reaction is a classic example of electrophilic aromatic substitution (EAS), where the aromatic ring acts as a nucleophile, attacking a highly reactive acylium ion electrophile.[8][9]

Mechanistic Overview & Rationale

-

Generation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of 5-chlorovaleryl chloride, polarizing the C-Cl bond and facilitating its departure to form a resonance-stabilized acylium ion. This is the key electrophile.

-

Nucleophilic Attack: The π-electrons of the 3-(trifluoromethoxy)benzene ring attack the electrophilic carbon of the acylium ion. The trifluoromethoxy (-OCF₃) group is an electron-withdrawing and deactivating group that directs the incoming electrophile to the meta position. This regioselectivity is crucial for the synthesis of the desired isomer.

-

Restoration of Aromaticity: The resulting arenium ion intermediate is deprotonated, typically by the [AlCl₄]⁻ complex, to restore the aromaticity of the ring and yield the final ketone product.

Caption: Mechanism of the Friedel-Crafts Acylation reaction.

Causality Behind Experimental Choices:

-

Catalyst Selection: While aluminum chloride (AlCl₃) is a common and powerful catalyst, its high reactivity can sometimes lead to side reactions, especially with sensitive substrates. Milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be effective alternatives.[8][10] For highly activated or sensitive aromatic rings, even strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) can catalyze the acylation efficiently.[11][12]

-

Solvent: An inert solvent is critical. Dichloromethane (CH₂Cl₂) is frequently used as it is a poor nucleophile and effectively dissolves the reactants and the Lewis acid complex.[8]

-

Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0°C) to control the initial exothermic generation of the acylium ion and then allowed to warm to room temperature. This minimizes potential side reactions and ensures controlled conversion.

Experimental Protocol: Friedel-Crafts Acylation

Objective: To acylate 3-(trifluoromethoxy)benzene with 5-chlorovaleryl chloride.

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

5-Chlorovaleryl chloride

-

3-(Trifluoromethoxy)benzene

-

Three-neck round-bottom flask with a dropping funnel, nitrogen inlet, and thermometer

-

Ice bath

-

Magnetic stirrer

Procedure:

-

Setup: Assemble a dry three-neck flask under a nitrogen atmosphere. Charge the flask with anhydrous AlCl₃ (approx. 1.1 equivalents) and anhydrous CH₂Cl₂.

-

Catalyst Suspension: Cool the stirred suspension of AlCl₃ in CH₂Cl₂ to 0°C using an ice bath.

-

Acyl Chloride Addition: Add 5-chlorovaleryl chloride (1.0 equivalent) dropwise to the cold suspension. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.

-

Aromatic Substrate Addition: Add 3-(trifluoromethoxy)benzene (1.0 equivalent), dissolved in a small amount of anhydrous CH₂Cl₂, dropwise via the dropping funnel. Maintain the temperature at 0-5°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then warm to room temperature and stir for an additional 2-4 hours or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Quenching: Carefully and slowly quench the reaction by pouring it over crushed ice and concentrated HCl. This will decompose the aluminum complex. Caution: This step is highly exothermic and will release HCl gas.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2x).[8]

-

Washing: Combine the organic layers and wash sequentially with 5% NaOH solution, water, and brine.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Part 3: Purification and Characterization

The crude product is typically purified using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient system.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 5-chloro-1-[3-(trifluoromethoxy)phenyl]pentan-1-one | PubChem[13] |

| CAS Number | 898786-25-9 | Echemi, PubChem[13][14] |

| Molecular Formula | C₁₂H₁₂ClF₃O₂ | PubChem[13] |

| Molecular Weight | 280.67 g/mol | PubChem[13] |

| Appearance | Dark yellow liquid (may vary) | Sigma-Aldrich |

Analytical Characterization

The identity and purity of the final compound should be confirmed by a suite of analytical techniques:

-

¹H NMR: To confirm the proton environment, showing signals for the aromatic protons and the aliphatic chain protons.

-

¹³C NMR: To verify the number and type of carbon atoms.

-

FTIR: To identify key functional groups, particularly the carbonyl (C=O) stretch of the ketone (approx. 1690-1710 cm⁻¹) and the C-Cl stretch.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.

Safety and Handling

-

Thionyl Chloride: Is corrosive and reacts violently with water. It is a lachrymator and must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Aluminum Chloride: Is a water-reactive solid that releases HCl gas upon contact with moisture. It is corrosive and should be handled in a dry environment.

-

Chlorinated Solvents and Reagents: Dichloromethane and the chlorinated intermediates should be handled with care, as they are potentially toxic. Avoid inhalation and skin contact.[14]

-

Reaction Quenching: The quenching of the Friedel-Crafts reaction is highly exothermic and releases acidic gas. This must be performed slowly, with adequate cooling, and in a well-ventilated fume hood.

References

- Google Patents. (2013). CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.

-

Patsnap. (n.d.). A kind of preparation method of 5-chloropentanoyl chloride. Retrieved from [Link]

- Google Patents. (2012). CN102153459B - Method for preparing 5-chloro-valeryl chloride and adipoyl chloride simultaneously by one-pot method.

-

PubChem. (n.d.). 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane. Retrieved from [Link]

-

Liu, et al. (n.d.). Sterically-Controlled Intermolecular Friedel-Crafts Acylation with Twisted Amides via Selective N–C Cleavage under Mild. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Friedel–Crafts acylation of substituted anisole. Retrieved from [Link]

-

MDPI. (n.d.). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Retrieved from [Link]

-

University of California, Irvine. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane. Retrieved from [Link]

-

PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

StuDocu. (2006). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-1-phenyl-1-pentanone. Retrieved from [Link]

-

PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

PubMed. (2002). The application of multi-component reactions in drug discovery. Retrieved from [Link]

-

PubMed. (2024). Innovative design and potential applications of covalent strategy in drug discovery. Retrieved from [Link]

-

PubMed. (n.d.). Recent applications of click chemistry in drug discovery. Retrieved from [Link]

- Google Patents. (2019). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents [patents.google.com]

- 5. CN102153459B - Method for preparing 5-chloro-valeryl chloride and adipoyl chloride simultaneously by one-pot method - Google Patents [patents.google.com]

- 6. 5-Chlorovaleryl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. A kind of preparation method of 5-chloropentanoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. condor.depaul.edu [condor.depaul.edu]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane | C12H12ClF3O2 | CID 24726787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

An In-depth Technical Guide to 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane, a halogenated ketone of significant interest as a versatile building block in medicinal chemistry and synthetic organic chemistry. The presence of a trifluoromethoxy group, a ketone, and an alkyl chloride within the same molecule offers multiple reaction sites for constructing complex molecular architectures. This document details the core physicochemical properties, analytical characterization protocols, stability considerations, and potential synthetic applications of this compound, providing a foundational resource for its use in research and development.

Chemical Identity and Structure

5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane is a substituted aromatic ketone. The trifluoromethoxy (-OCF₃) group at the meta-position of the phenyl ring significantly influences the electronic properties of the molecule, enhancing its stability and modulating its reactivity. The terminal chloroalkyl chain serves as a key electrophilic site for nucleophilic substitution reactions, making it a valuable intermediate for synthesizing heterocyclic compounds and other complex derivatives.[1]

Key Identifiers:

-

IUPAC Name: 5-chloro-1-[3-(trifluoromethoxy)phenyl]pentan-1-one[2]

-

InChI Key: UZQHAQGGPXNKSM-UHFFFAOYSA-N[3]

Caption: 2D structure of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data presented below are a combination of computationally predicted values and available experimental data. These parameters are essential for designing synthetic routes, developing analytical methods, and assessing potential pharmacokinetic profiles.

| Property | Value | Source |

| Molecular Weight | 280.67 g/mol | PubChem[2] |

| Exact Mass | 280.048 Da | Echemi[3] |

| XLogP3 | 4.0 | PubChem[2] |

| Polar Surface Area (PSA) | 26.3 Ų | Echemi[3] |

| Hydrogen Bond Donors | 0 | Computed |

| Hydrogen Bond Acceptors | 2 | Computed |

| Rotatable Bonds | 6 | Computed |

| Physical State | Expected to be a liquid or low-melting solid at STP | N/A |

Expert Insights: The high XLogP3 value of 4.0 suggests significant lipophilicity, indicating that the compound will have low aqueous solubility but good permeability across lipid membranes. This is a key consideration in drug development for oral absorption. The polar surface area (PSA) of 26.3 Ų is well within the range for good cell permeability, further supporting its potential as a drug-like scaffold. The absence of hydrogen bond donors simplifies its interaction profile, primarily leaving hydrophobic and dipole-dipole interactions.

Analytical Characterization Protocols

Accurate and robust analytical methods are necessary to confirm the identity, purity, and stability of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the primary technique for assessing the purity of the compound and monitoring reaction progress. The aromatic ring and ketone carbonyl group provide strong UV chromophores, enabling sensitive detection.

Protocol: Purity Assessment by Reverse-Phase HPLC

-

Instrumentation: Standard HPLC system with a UV-Vis detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B over 1 minute, and re-equilibrate for 2 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 5 µL.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Acetonitrile.

Causality Behind Choices:

-

A C18 column is chosen due to the compound's lipophilic nature (XLogP3 = 4.0).

-

A gradient elution is necessary to ensure that any potential impurities with different polarities are effectively separated and eluted as sharp peaks.

-

Formic acid is added to the mobile phase to improve peak shape by suppressing the ionization of any acidic or basic functional groups.

-

The detection wavelength of 254 nm is selected as it is a common wavelength for aromatic compounds and provides a good balance of sensitivity and specificity.

Caption: HPLC-UV workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for confirming the molecular weight and fragmentation pattern of the compound, provided it has sufficient volatility and thermal stability.

-

Expected Fragmentation: The primary fragmentation would likely involve cleavage alpha to the carbonyl group (alpha-cleavage) and McLafferty rearrangement if sterically feasible. Loss of the chloroalkyl chain would be a prominent fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for unambiguous structure elucidation.

-

¹H NMR: Will show characteristic signals for the aromatic protons (with splitting patterns indicative of the 1,3-substitution), the methylene protons adjacent to the carbonyl (triplet), the methylene protons adjacent to the chlorine (triplet), and the other methylene groups in the alkyl chain (multiplets).

-

¹³C NMR: Will show distinct resonances for the carbonyl carbon, the aromatic carbons (with the carbon attached to the -OCF₃ being a quartet due to C-F coupling), and the aliphatic carbons.

-

¹⁹F NMR: Will show a singlet for the -OCF₃ group, which is a powerful confirmation of its presence.

Reactivity and Synthetic Utility

The dual functionality of this molecule makes it a potent synthetic intermediate.[1] The ketone can undergo reactions such as reduction, Wittig olefination, or reductive amination. The terminal chloride is an excellent leaving group for SN2 reactions.

Example Application: Synthesis of Piperidine Derivatives

A common application for such ω-chloro ketones is the synthesis of N-substituted piperidines, a core scaffold in many pharmaceuticals.[1] This is typically achieved through a two-step process:

-

Reductive Amination: The ketone is reacted with a primary amine (R-NH₂) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a secondary amine.

-

Intramolecular Cyclization: The resulting amino-chloride is treated with a base to facilitate an intramolecular SN2 reaction, where the nitrogen attacks the carbon bearing the chlorine, closing the ring to form the piperidine derivative.

This strategy allows for the rapid generation of a library of piperidine compounds by varying the primary amine used in the first step.

Caption: Synthetic pathway to piperidine derivatives.

Handling and Storage

As with most halogenated organic compounds, appropriate safety precautions should be taken.

-

Handling: Handle in a well-ventilated place, such as a chemical fume hood.[3] Wear suitable protective clothing, gloves, and eye/face protection.[3] Avoid formation of dust and aerosols.[3]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane is a high-value synthetic intermediate with compelling physicochemical properties for applications in drug discovery and materials science. Its structural features—a lipophilic, metabolically stable trifluoromethoxyphenyl group and a bifunctional keto-alkyl chloride chain—provide a robust platform for generating diverse and complex molecules. The analytical and synthetic protocols outlined in this guide serve as a validated starting point for researchers to effectively utilize this compound in their work.

References

Due to the specific nature of this compound, comprehensive peer-reviewed literature is limited. The information is primarily aggregated from chemical supplier databases and computational property prediction platforms. The following links provide access to the source data.

-

5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane. PubChem, National Center for Biotechnology Information. [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Center for Biotechnology Information. [Link]

Sources

5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane CAS number 898786-25-9

An In-depth Technical Guide to 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane (CAS Number: 898786-25-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane, a halogenated ketone of significant interest as a versatile intermediate in synthetic organic chemistry, particularly in the realm of pharmaceutical drug discovery. This document delves into its chemical identity, physicochemical properties, a probable synthetic route via Friedel-Crafts acylation, and its potential applications as a building block for more complex, biologically active molecules. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents.

Introduction: Unveiling a Key Synthetic Intermediate

Chemical Identity and Physicochemical Properties

A clear understanding of the chemical and physical characteristics of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane is fundamental for its effective use in a research and development setting.

| Property | Value | Source |

| CAS Number | 898786-25-9 | [1] |

| Molecular Formula | C₁₂H₁₂ClF₃O₂ | [1][2] |

| Molecular Weight | 280.67 g/mol | [1][2] |

| IUPAC Name | 5-chloro-1-[3-(trifluoromethoxy)phenyl]pentan-1-one | [2] |

| Synonyms | 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane, 5-chloro-1-(3-(trifluoromethoxy)phenyl)pentan-1-one | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C(=O)CCCCCl | [2] |

| InChI Key | UZQHAQGGPXNKSM-UHFFFAOYSA-N | [1] |

Table 1: Chemical Identity and Physicochemical Properties.

Synthesis Pathway: A Focus on Friedel-Crafts Acylation

While a specific, detailed experimental protocol for the synthesis of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane is not explicitly documented in readily accessible scientific literature, its structure strongly suggests a synthesis route based on the well-established Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.

The logical disconnection approach points to two primary starting materials:

-

1-Bromo-3-(trifluoromethoxy)benzene (or a similar trifluoromethoxybenzene derivative)

-

5-Chlorovaleryl chloride

The proposed reaction mechanism involves the activation of 5-chlorovaleryl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This acylium ion then attacks the electron-rich aromatic ring of 1-bromo-3-(trifluoromethoxy)benzene to form the desired ketone product.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard Friedel-Crafts acylation procedures. Note: This protocol has not been experimentally validated for this specific synthesis and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Materials:

-

1-Bromo-3-(trifluoromethoxy)benzene

-

5-Chlorovaleryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with anhydrous dichloromethane and anhydrous aluminum chloride (1.1-1.3 equivalents).

-

Formation of Acylium Ion: The reaction mixture is cooled to 0 °C in an ice bath. 5-Chlorovaleryl chloride (1.0 equivalent) is added dropwise to the stirred suspension.

-

Electrophilic Aromatic Substitution: A solution of 1-bromo-3-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction is allowed to stir at room temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or GC-MS).

-

Work-up: Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel or vacuum distillation, to yield pure 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane.

Potential Applications in Drug Discovery and Development

The true value of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane lies in its potential as a versatile building block for the synthesis of more complex and potentially bioactive molecules. The presence of two reactive sites—the ketone and the terminal chloride—allows for a wide range of subsequent chemical modifications.

Sources

Spectroscopic Profile of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane: A Predictive Guide

Abstract

This technical guide provides a comprehensive, predicted spectroscopic analysis of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane (CAS No. 898786-25-9).[1][2] In the absence of publicly available experimental spectra, this document serves as a predictive framework for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we delineate the anticipated spectral characteristics of this molecule. This guide is structured to offer not just data, but a causal understanding behind the predicted spectral features, thereby providing a robust tool for compound identification and characterization.

Introduction

5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane is a halogenated aromatic ketone with the molecular formula C₁₂H₁₂ClF₃O₂ and a molecular weight of 280.67 g/mol .[1][2] Its structure, featuring a trifluoromethoxy-substituted phenyl ring and a chlorinated alkyl chain, suggests potential applications in medicinal chemistry and materials science, where such motifs are of significant interest. Spectroscopic analysis is the cornerstone of modern chemical research, enabling unambiguous structure elucidation and purity assessment. This document provides a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, grounded in foundational spectroscopic theory and data from analogous structures.

Molecular Structure and Predicted Spectroscopic Overview

The structural features of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane are key to understanding its spectroscopic behavior. The molecule consists of a 1,3-disubstituted benzene ring, a ketone carbonyl group, a four-carbon aliphatic chain, a terminal chlorine atom, and a trifluoromethoxy group. Each of these components will give rise to characteristic signals in the various spectroscopic techniques discussed.

Caption: Molecular structure of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl, trifluoromethoxy, and chloro groups.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H-2' | 7.9 - 8.1 | s (singlet) or d (doublet) | 1H | Deshielded by adjacent C=O and OCF₃; meta to H-4' and H-6'. |

| H-4' | 7.4 - 7.6 | d (doublet) or t (triplet) | 1H | Ortho to OCF₃ and meta to C=O. |

| H-5' | 7.3 - 7.5 | t (triplet) | 1H | Ortho to H-4' and H-6'; least affected by substituents. |

| H-6' | 7.8 - 8.0 | d (doublet) | 1H | Deshielded by adjacent C=O; ortho to H-5'. |

| H-2 (α-CH₂) | 3.0 - 3.2 | t (triplet) | 2H | Deshielded by the adjacent carbonyl group. |

| H-3 (β-CH₂) | 1.8 - 2.0 | quintet | 2H | Coupled to H-2 and H-4. |

| H-4 (γ-CH₂) | 1.9 - 2.1 | quintet | 2H | Coupled to H-3 and H-5. |

| H-5 (δ-CH₂) | 3.6 - 3.8 | t (triplet) | 2H | Deshielded by the adjacent chlorine atom. |

Causality in Predictions:

-

Aromatic Region: The protons on the phenyl ring will be deshielded due to the aromatic ring current and the electron-withdrawing effects of the carbonyl and trifluoromethoxy groups. Protons ortho to the carbonyl group (H-2' and H-6') are expected to be the most downfield. The relative positions are estimated based on substituent additivity rules.[3]

-

Aliphatic Chain: The methylene group alpha to the carbonyl (H-2) will be significantly deshielded. The methylene group adjacent to the chlorine atom (H-5) will also be shifted downfield due to the inductive effect of the halogen. The central methylene groups (H-3 and H-4) will appear at a more typical alkyl chemical shift.

-

Splitting Patterns: First-order spin-spin coupling is predicted. The α-CH₂ and δ-CH₂ groups, being adjacent to only one other methylene group, will appear as triplets. The β-CH₂ and γ-CH₂ groups, each flanked by two methylene groups, are expected to be quintets.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (C1) | 198 - 202 | Typical range for an aromatic ketone carbonyl.[4][5] |

| C1' | 136 - 139 | Quaternary carbon attached to the carbonyl group. |

| C2' | 128 - 131 | Aromatic CH ortho to the carbonyl. |

| C3' | 148 - 152 (q, J ≈ 250-260 Hz) | Quaternary carbon attached to the OCF₃ group. |

| C4' | 120 - 123 | Aromatic CH ortho to the OCF₃ group. |

| C5' | 129 - 132 | Aromatic CH meta to both substituents. |

| C6' | 125 - 128 | Aromatic CH ortho to the carbonyl. |

| OCF₃ | 120 - 123 (q, J ≈ 250-260 Hz) | Carbon of the trifluoromethoxy group, split by fluorine. |

| C2 (α-CH₂) | 38 - 42 | Alpha to a ketone.[6] |

| C3 (β-CH₂) | 25 - 29 | Aliphatic carbon. |

| C4 (γ-CH₂) | 28 - 32 | Aliphatic carbon. |

| C5 (δ-CH₂) | 44 - 48 | Carbon bearing a chlorine atom.[5] |

Causality in Predictions:

-

The carbonyl carbon (C1) is expected at a very downfield shift, characteristic of ketones.[4]

-

The aromatic carbons' shifts are influenced by the substituents. The carbon attached to the electron-withdrawing OCF₃ group (C3') will be deshielded. The carbon of the OCF₃ group itself will appear as a quartet due to coupling with the three fluorine atoms.

-

In the aliphatic chain, the carbons directly attached to the electron-withdrawing carbonyl group (C2) and the chlorine atom (C5) will be the most deshielded.

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by a strong carbonyl stretch. Other characteristic absorptions will confirm the presence of the aromatic ring and the alkyl halide moiety.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretch | Characteristic of C-H bonds on a benzene ring.[7][8] |

| 2960 - 2850 | Medium | Aliphatic C-H stretch | From the CH₂ groups in the pentane chain.[8] |

| ~1700 | Strong | C=O stretch (ketone) | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[7][9] |

| 1600, 1475 | Medium-Weak | C=C stretch (aromatic) | Characteristic skeletal vibrations of the benzene ring.[8] |

| 1250 - 1210 | Strong | C-O stretch (aryl ether) | Asymmetric stretch of the Ar-O-CF₃ system. |

| 1190 - 1160 | Strong | C-F stretch | Symmetric and asymmetric stretches of the CF₃ group. |

| 800 - 600 | Strong | C-Cl stretch | Characteristic absorption for an alkyl chloride.[9] |

Predicted Mass Spectrum

Electron ionization mass spectrometry (EI-MS) is expected to show a discernible molecular ion peak and characteristic fragmentation patterns for an aromatic ketone.

Table 4: Predicted Major Mass Spectrum Fragments

| m/z | Proposed Fragment | Rationale |

| 280/282 | [M]⁺ | Molecular ion peak. The M+2 peak at m/z 282 with ~1/3 the intensity of the M peak is characteristic of the presence of one chlorine atom. |

| 189 | [M - C₄H₈Cl]⁺ | α-cleavage, loss of the chlorobutyl radical. This would be a prominent peak, forming the stable 3-(trifluoromethoxy)benzoyl cation. |

| 161 | [C₇H₄F₃O]⁺ | Loss of CO from the benzoyl cation (m/z 189). |

| 77 | [C₆H₅]⁺ | Phenyl cation, though less likely due to the substituent. |

Fragmentation Pathway Rationale: The primary fragmentation pathway for aromatic ketones is the α-cleavage of the bond between the carbonyl carbon and the alkyl chain.[10] This results in the formation of a stable acylium ion. In this case, the loss of the chlorobutyl radical would lead to the 3-(trifluoromethoxy)benzoyl cation at m/z 189, which is expected to be the base peak or a very intense fragment. Further fragmentation could involve the loss of a neutral carbon monoxide molecule from this acylium ion.

Caption: Predicted major fragmentation pathway for 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane in EI-MS.

Standard Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon rigorous and well-defined experimental procedures. The following are standard protocols for the analysis of a solid organic compound like the topic molecule.

A. NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 500 MHz (or higher field) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 2 seconds are typical starting parameters. 16 to 32 scans are generally sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A spectral width of ~240 ppm, an acquisition time of ~1 second, and a relaxation delay of 2-5 seconds are appropriate. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase correct the spectra and reference the chemical shifts to the TMS signal at 0.00 ppm.

B. Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Apply pressure using the anvil to ensure good contact.

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Collection: Collect the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

C. Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 400.

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Compare the isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one chlorine atom.

Caption: A generalized workflow for the spectroscopic analysis of an organic solid.

Conclusion

This guide presents a theoretically grounded prediction of the ¹H NMR, ¹³C NMR, IR, and mass spectra of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane. By dissecting the molecule into its constituent functional groups and applying fundamental spectroscopic principles, we have constructed a detailed and rationalized spectral profile. This predictive data serves as a valuable reference for any future experimental work on this compound, aiding in spectral assignment and structure confirmation. The provided protocols outline the standard methodologies required to obtain high-fidelity experimental data, ensuring a self-validating approach to chemical characterization.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin.

- Scribd. (n.d.). 13-C NMR Chemical Shift Table.

- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

- Chemistry LibreTexts. (2023). 13.7: Interpreting Carbon-13 NMR Spectra.

-

PubChem. (n.d.). 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane. Retrieved from [Link]

-

University of Oregon. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

- University of California, Davis. (n.d.).

-

University of Calgary. (n.d.). Infrared Absorption Table. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Infrared (IR) Spectroscopy Absorption Table. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane | C12H12ClF3O2 | CID 24726787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. C13 NMR List of Chemical Shifts [users.wfu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. www1.udel.edu [www1.udel.edu]

- 9. eng.uc.edu [eng.uc.edu]

- 10. GCMS Section 6.11.3 [people.whitman.edu]

An In-depth Technical Guide to the Mechanism of Action of Trifluoromethoxyphenyl Ketone Derivatives

Abstract

Trifluoromethoxyphenyl ketone derivatives represent a significant class of compounds in modern drug discovery, primarily recognized for their potent inhibitory effects on a range of hydrolytic enzymes. The incorporation of a trifluoromethyl group adjacent to a ketone carbonyl, coupled with a trifluoromethoxy-substituted phenyl ring, imparts unique physicochemical properties that render these molecules highly effective as reversible covalent inhibitors. This guide provides an in-depth exploration of the core mechanism of action, focusing on their role as transition-state analogs that form stable, yet reversible, hemiacetal adducts with catalytic serine or cysteine residues in enzyme active sites. We will delve into the specific interactions governing their inhibitory activity against key enzyme targets such as Fatty Acid Amide Hydrolase (FAAH) and various carboxylesterases (CEs). Furthermore, this document furnishes detailed experimental protocols for assessing inhibitory potency and elucidating kinetic behavior, alongside a discussion of the broader signaling pathways affected. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of enzyme inhibitors.

The Core Mechanism: Transition-State Analogy and Reversible Covalent Inhibition

The primary mechanism of action for trifluoromethoxyphenyl ketone derivatives lies in their ability to act as highly effective transition-state analogs for the hydrolysis of ester and amide substrates.[1] The key to this function is the trifluoromethyl ketone (TFMK) warhead.

The Role of the Trifluoromethyl Group: The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group dramatically increases the electrophilicity of the adjacent carbonyl carbon. This polarization makes the ketone highly susceptible to nucleophilic attack by a catalytic residue—typically a serine or cysteine—within the enzyme's active site.[2]

Formation of a Stable Tetrahedral Intermediate: Upon entering the active site, the catalytic Ser/Cys residue performs a nucleophilic attack on the TFMK's carbonyl carbon. This results in the formation of a tetrahedral hemiacetal (with serine) or hemithioketal (with cysteine). This covalent adduct is exceptionally stable because it closely mimics the high-energy tetrahedral transition state of the natural substrate hydrolysis reaction. However, unlike the natural reaction intermediate which rapidly collapses, the hemiacetal formed with a TFMK is stabilized, effectively sequestering the enzyme in an inactive state. The inability of the trifluoromethyl group to act as a leaving group prevents the reaction from proceeding to acylation of the enzyme, thus ensuring the reversible nature of the inhibition.[3]

Reversibility: The inhibition is reversible because the hemiacetal adduct can break down, releasing the inhibitor and regenerating the active enzyme. The kinetics of this process, including the rates of association (kon) and dissociation (koff), are critical for the pharmacological profile of the inhibitor. This time-dependent inhibition is a hallmark of many potent reversible covalent inhibitors.[4]

Key Enzyme Targets and Structure-Activity Relationships (SAR)

Trifluoromethoxyphenyl ketone derivatives have been investigated as inhibitors for several classes of enzymes, most notably serine hydrolases.

Fatty Acid Amide Hydrolase (FAAH)

FAAH is an integral membrane enzyme responsible for the degradation of endocannabinoids, such as anandamide.[5] Inhibiting FAAH increases the endogenous levels of these signaling lipids, leading to analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects of direct cannabinoid receptor agonists.

SAR Insights: While specific data for trifluoromethoxyphenyl ketone derivatives is sparse in peer-reviewed literature, extensive studies on related trifluoromethyl ketones reveal key SAR principles.[6]

-

Lipophilic Tail: The potency of TFMK inhibitors against FAAH is highly dependent on the nature of the lipophilic tail that occupies the enzyme's acyl chain-binding channel. A parabolic relationship often exists between the alkyl chain length and inhibitory potency.[7]

-

The Phenyl Group: The trifluoromethoxyphenyl group in this context is designed to mimic the fatty acid chain of the natural substrate, fitting into the hydrophobic binding pocket of FAAH. The trifluoromethoxy substituent can further enhance binding through favorable interactions and improve metabolic stability and pharmacokinetic properties.

Carboxylesterases (CEs)

CEs are a superfamily of serine hydrolases crucial for the metabolism of a wide range of xenobiotics, including many ester-containing drugs.[4] TFMK-containing compounds are among the most potent inhibitors of mammalian CEs.[3][8]

SAR Insights:

-

Alkyl Chain Length: For thioether-containing TFKs, a clear linear relationship has been demonstrated between the length of the alkyl chain and the potency of inhibition for the initial enzyme-inhibitor interaction.[3] For example, a dodecyl analog can be ~100-fold more potent against human intestinal carboxylesterase (hiCE) than a butyl derivative.[3]

-

Oxidation State: In TFKs with a sulfur atom at the beta position, the thioether-containing compounds are generally more potent inhibitors than their corresponding sulfinyl or sulfonyl analogs.[4][7]

-

The Trifluoromethoxyphenyl Moiety: The trifluoromethoxyphenyl group would serve as a significant steric and electronic component. Its placement and interaction within the active site gorge, which is known to be highly hydrophobic, would be critical for determining potency and selectivity across different CE isoforms.[9]

Table 1: Representative Inhibitory Potency of Trifluoromethyl Ketone Derivatives against Carboxylesterases

| Compound Class | Enzyme | Preincubation Time | Ki (nM) | Reference |

| Dodecyl thioether TFK | Human Intestinal CE (hiCE) | 5 min | 17 ± 5 | [3] |

| Dodecyl thioether TFK | Human Liver CE1 (hCE1) | 5 min | 1.1 ± 0.1 | [3] |

| Dodecyl thioether TFK | Rabbit Liver CE (rCE) | 5 min | 2.3 ± 0.3 | [3] |

| Octyl thioether TFK | Human Intestinal CE (hiCE) | 24 hr | 0.3 ± 0.1 | [3] |

| Octyl thioether TFK | Human Liver CE1 (hCE1) | 24 hr | 0.3 ± 0.1 | [3] |

| Octyl thioether TFK | Rabbit Liver CE (rCE) | 24 hr | 0.4 ± 0.1 | [3] |

Consequential Signaling Pathway Modulation: The Endocannabinoid System

The inhibition of FAAH by trifluoromethoxyphenyl ketone derivatives has profound effects on downstream signaling. By preventing the degradation of anandamide (AEA), these inhibitors potentiate its action at cannabinoid receptors (CB1 and CB2) and other targets like TRPV1 channels.

Experimental Protocols for Mechanistic Evaluation

To characterize the inhibitory activity of trifluoromethoxyphenyl ketone derivatives, a series of well-established biochemical assays are employed.

Protocol: Fluorometric FAAH Inhibition Assay

This protocol describes a high-throughput compatible method to determine the IC50 of a test compound against FAAH. The assay measures the hydrolysis of a fluorogenic substrate, releasing a fluorescent product.[7][8]

Materials:

-

Recombinant Human FAAH

-

FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

FAAH Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) in DMSO

-

Test Inhibitor (Trifluoromethoxyphenyl ketone derivative) dissolved in DMSO

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~465 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of FAAH in chilled FAAH Assay Buffer. The final concentration should be determined empirically to yield a robust linear signal over the assay time course.

-

Prepare serial dilutions of the test inhibitor in DMSO. Then, dilute these into FAAH Assay Buffer to the desired final assay concentrations (typically in a range from 1 pM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Prepare a working solution of AAMCA substrate in FAAH Assay Buffer. A typical final concentration is 10 µM.

-

-

Assay Plate Setup:

-

Test Wells: Add 50 µL of the diluted test inhibitor solutions to the wells.

-

100% Activity Control Wells: Add 50 µL of FAAH Assay Buffer containing the same final percentage of DMSO as the test wells.

-

Background Control Wells: Add 100 µL of FAAH Assay Buffer with DMSO (no enzyme or substrate will be added here).

-

-

Enzyme Addition and Pre-incubation:

-

Add 50 µL of the FAAH enzyme working solution to all Test and 100% Activity wells.

-

The total volume in these wells is now 100 µL.

-

Incubate the plate at 37°C for a defined pre-incubation time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme. This is particularly important for time-dependent inhibitors.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 10 µL of the AAMCA substrate working solution to all wells (except background).

-

Immediately place the plate in the fluorescence reader pre-heated to 37°C.

-

Measure the fluorescence in kinetic mode, taking readings every minute for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Subtract the average rate of the background wells from all other wells.

-

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_100%_activity)) * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol: Carboxylesterase Inhibition Assay

This protocol uses the chromogenic substrate p-nitrophenyl acetate (p-NPA), which is hydrolyzed by CEs to produce the yellow-colored p-nitrophenol, detectable by absorbance.

Materials:

-

Recombinant Human Carboxylesterase (e.g., hCE1)

-

Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

-

Substrate: p-nitrophenyl acetate (p-NPA) in a suitable solvent like acetonitrile.

-

Test Inhibitor (Trifluoromethoxyphenyl ketone derivative) dissolved in DMSO.

-

96-well clear, flat-bottom microplate.

-

Absorbance microplate reader (405 nm).

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the CE enzyme in Assay Buffer.

-

Prepare serial dilutions of the test inhibitor in Assay Buffer. Ensure the final DMSO concentration is kept low and constant.

-

Prepare a working solution of p-NPA in Assay Buffer.

-

-

Assay Plate Setup:

-

Add 160 µL of Assay Buffer to all wells.

-

Add 10 µL of the diluted test inhibitor solutions or vehicle (for control wells) to the appropriate wells.

-

Add 10 µL of the CE enzyme working solution to all wells except for the substrate blank.

-

-

Pre-incubation:

-

Incubate the plate at 25°C or 37°C for a defined period (e.g., 5-30 minutes) to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the p-NPA working solution to all wells.

-

Immediately measure the absorbance at 405 nm in kinetic mode for 10-20 minutes.

-

-

Data Analysis:

-

Determine the rate of p-nitrophenol formation (change in absorbance per minute).

-

Calculate the percent inhibition and determine the IC50 value as described in the FAAH assay protocol.

-

Conclusion and Future Directions

Trifluoromethoxyphenyl ketone derivatives are potent, reversible covalent inhibitors of key hydrolytic enzymes, with a well-defined mechanism of action rooted in transition-state analogy. Their efficacy against targets like FAAH and carboxylesterases makes them valuable tools for basic research and promising scaffolds for therapeutic development. The trifluoromethoxyphenyl moiety offers a versatile platform for tuning steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

Future research should focus on obtaining high-resolution crystal structures of these specific derivatives in complex with their enzyme targets to provide a definitive picture of their binding mode.[10][11][12][13][14] A systematic SAR study focusing on the position and nature of substituents on the phenyl ring will be crucial for rationally designing next-generation inhibitors with improved selectivity and drug-like properties. The detailed protocols provided herein offer a robust framework for the continued evaluation and optimization of this promising class of compounds.

References

-

Wheelock, C. E., et al. (2007). Analysis of Mammalian Carboxylesterase Inhibition by Trifluoromethylketone-Containing Compounds. Molecular Pharmacology, 71(3), 713–723. [Link]

-

Wadkins, R. M., et al. (2008). Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis. Bioorganic & Medicinal Chemistry, 17(1), 18-28. [Link]

-

Mileni, M., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences, 105(35), 12820–12824. [Link]

-

Hatfield, M. J., & Potter, P. M. (2011). Carboxylesterase inhibitors. Expert Opinion on Therapeutic Patents, 21(8), 1159-1171. [Link]

- Boger, D. L. (2002). U.S. Patent No. 6,462,054 B1. Washington, DC: U.S.

-

Hyatt, J. L., et al. (2010). Influence of sulfur oxidation state and steric bulk upon trifluoromethyl ketone (TFK) binding kinetics to carboxylesterases and fatty acid amide hydrolase (FAAH). Chemico-Biological Interactions, 188(1), 164-173. [Link]

-

Kim, Y., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 16(24), 6338-6342. [Link]

-

Székács, A., Bordás, B., & Hammock, B. D. (1992). Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. In Rational Approaches to Structure, Activity, and Ecotoxicology of Agrochemicals. CRC Press. [Link]

-

Bracey, M. H., et al. (2002). Structural adaptations in a membrane enzyme that terminates endocannabinoid signaling. Science, 298(5599), 1793-1796. [Link]

-

Min, X., et al. (2011). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Proceedings of the National Academy of Sciences, 108(18), 7379–7384. [Link]

-

Behnke, C., & Skene, R. J. (2013). Crystal Structure of FAAH in complex with inhibitor. RCSB PDB. [Link]

-

Apodaca, R., et al. (2012). U.S. Patent No. US 2012/0040984 A1. [Link]

-

Wikipedia contributors. (2023, December 1). Fatty-acid amide hydrolase 1. In Wikipedia, The Free Encyclopedia. [Link]

-

Featherston, A. L., & Miller, S. J. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorganic & Medicinal Chemistry, 24(20), 4871–4874. [Link]

-

Gelb, M. H., Senter, P. D., & Abeles, R. H. (1983). Fluoro ketone inhibitors of hydrolytic enzymes. Journal of Biological Chemistry, 258(13), 8045–8048. [Link]

-

Mileni, M., et al. (2008). Crystal Structure of fatty acid amide hydrolase conjugated with the drug-like inhibitor PF-750. RCSB PDB. [Link]

-

Liu, K., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 50, 116457. [Link]

Sources

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. metabolomics.se [metabolomics.se]

- 4. Analysis of mammalian carboxylesterase inhibition by trifluoromethylketone-containing compounds [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty acid amide hydrolase - Proteopedia, life in 3D [proteopedia.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Influence of sulfur oxidation state and steric bulk upon trifluoromethyl ketone (TFK) binding kinetics to carboxylesterases and fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. rcsb.org [rcsb.org]

- 13. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]

- 14. rcsb.org [rcsb.org]

An In-Depth Technical Guide to the Potential Biological Activities of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activities of the novel chemical entity, 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane (CAS 898786-25-9).[1] In the absence of direct published data on this specific molecule, this document synthesizes information on the known biological effects of its core structural motifs: the trifluoromethoxyphenyl group and the chloroalkylphenyl ketone core. We postulate potential antimicrobial, antifungal, and cytotoxic activities based on structure-activity relationships of related compounds. This guide is structured to serve as a roadmap for researchers, detailing the causal rationale behind experimental designs and providing robust, self-validating protocols for the systematic evaluation of this compound's biological potential.

Introduction and Molecular Profile

5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane is a synthetic organic compound with the molecular formula C12H12ClF3O2.[1] Its structure is characterized by a central phenyl ketone core, substituted with a trifluoromethoxy group at the 3-position of the aromatic ring and a 5-chloropentanoyl side chain.

Table 1: Physicochemical Properties of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane

| Property | Value | Source |

| CAS Number | 898786-25-9 | Echemi[1] |

| Molecular Formula | C12H12ClF3O2 | Echemi[1] |

| Molecular Weight | 280.67 g/mol | Echemi[1] |

| IUPAC Name | 5-chloro-1-[3-(trifluoromethoxy)phenyl]pentan-1-one | PubChem |

The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups are of significant interest in medicinal chemistry as they can enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[2][3] The presence of the trifluoromethoxy group in our target compound suggests that it may possess favorable pharmacokinetic properties. The chloroalkyl chain introduces a reactive electrophilic site, which could potentially interact with nucleophilic residues in biological macromolecules.

Postulated Biological Activities: A Rationale Based on Structural Analogs

The process of modern drug discovery often involves identifying a biological target and then designing or screening for compounds that interact with it. The relationship between a compound's chemical structure and its biological activity is a cornerstone of this process.[4]

Potential Antimicrobial and Antifungal Activity

The trifluoromethyl ketone moiety is a known pharmacophore in compounds exhibiting antimicrobial effects.[5] Studies have shown that certain trifluoromethyl ketones possess potent antibacterial activity, particularly against Gram-positive bacteria.[5] The proposed mechanism for some of these compounds involves the targeting of membrane transporters.[5] Furthermore, halogenated organic compounds, including those with chloro-substitutions, are recognized for their antimicrobial properties.[6] The combination of the trifluoromethoxy group and the chloroalkyl chain in 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane suggests a reasonable hypothesis for potential antibacterial and antifungal activity.

Potential Cytotoxic and Anticancer Activity

Phenyl ketone derivatives have demonstrated a range of pharmacological activities, including anticancer effects.[7] The trifluoromethylphenyl moiety is present in a number of approved drugs and is known to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[8] The cytotoxic potential of small aromatic molecules is a well-documented area of research.[6] Given these precedents, a systematic evaluation of the cytotoxic effects of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane against various cancer cell lines is warranted.

A Proposed Experimental Workflow for Biological Characterization

The following sections outline a logical and staged approach to investigating the potential biological activities of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane. The workflow is designed to progress from broad screening assays to more specific mechanistic studies.

Caption: A proposed phased workflow for the comprehensive biological evaluation of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane.

Detailed Experimental Protocols

The following protocols are provided as a guide for the in vitro evaluation of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane in a suitable solvent like DMSO. Treat the cells with a range of concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle-only control.

-

MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[10][11]

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth.

-

Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane in the appropriate broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe and broth) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth.

Caption: A simplified workflow of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

In Vivo Toxicity Assessment

Should in vitro studies indicate significant biological activity, preliminary in vivo toxicity studies are the next logical step. These studies aim to evaluate the safety profile of the compound in a living organism.[12][13]

General Guidelines:

-

Animal Model: Typically initiated in rodents (mice or rats).[14]

-

Dosing: Acute toxicity studies often involve a single dose administered via a relevant route (e.g., oral, intravenous).[12] Dose-ranging studies are crucial to determine the maximum tolerated dose (MTD).

-

Observation: Animals are monitored for clinical signs of toxicity, changes in body weight, and mortality over a specified period.

-

Pathology: At the end of the study, a gross necropsy is performed, and key organs are collected for histopathological examination.

Concluding Remarks and Future Directions

This technical guide provides a scientifically grounded, albeit hypothetical, framework for the initial biological characterization of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane. The proposed experimental plan is based on the known biological activities of its constituent chemical motifs. The successful execution of these studies will provide crucial data on the potential therapeutic applications of this novel compound. Positive results from the initial in vitro screening would justify progression to more detailed mechanistic studies and eventual in vivo evaluation. The structure-activity relationships derived from these investigations will be invaluable for the design of future analogs with improved potency and selectivity.

References

-

MDPI. (n.d.). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Retrieved from [Link]

-

Pfaller, M. A., & Sheehan, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

-

Microbiology Info. (n.d.). Antifungal Susceptibility. Retrieved from [Link]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

-

Geddes-McAlister, J., & Revie, N. M. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 7(7), ofaa257. [Link]

-

American Society for Microbiology. (n.d.). Antifungal Susceptibility Testing: Current Approaches. Retrieved from [Link]

-

ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. Retrieved from [Link]

-

Pfaller, M. A., & Diekema, D. J. (2004). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 17(2), 298-319. [Link]

-

ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

National Institutes of Health. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

-

Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

-

National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]

-

PubMed. (2013). Bioassays for anticancer activities. Retrieved from [Link]

-

PubMed. (n.d.). Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. Retrieved from [Link]

-

Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. Retrieved from [Link]

-

ResearchGate. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

-

InterBioTox. (n.d.). In vivo Toxicology. Retrieved from [Link]

-

IJCRT.org. (2023). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). OECD Guidelines for In Vivo Testing of Reproductive Toxicity. Retrieved from [Link]

-

World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

-

National Institutes of Health. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Science.gov. (n.d.). in vivo toxicity study: Topics by Science.gov. Retrieved from [Link]

-

ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

OUCI. (n.d.). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. Retrieved from [Link]

-

National Institutes of Health. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]

-

Managing Intellectual Property. (2021). The structure-activity relationship and pharmaceutical compounds. Retrieved from [Link]

-

MDPI. (n.d.). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Retrieved from [Link]

-

GARDP Revive. (n.d.). Structure-activity relationship (SAR). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. Retrieved from [Link]

-

University of Mississippi. (2022). Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. Retrieved from [Link]

-

PubMed. (2009). Synthesis and antifungal activity of beta-trifluoroalkyl aminovinyl ketone derivatives. Retrieved from [Link]

-

Automate.video. (2024). Structure-Activity Relationship Studies. Retrieved from [Link]

-

Google Patents. (2009). Patent Application Publication (10) Pub. No.: US 2011/0003809 A1. Retrieved from [Link]

-

Google Patents. (n.d.). WO2011005029A2 - Method for preparing 5-chloro-n-({(5s)-2-oxo-3-[4-(5,6-dihydro-4h-[15][16][17]triazin-1-yl)phenyl]. Retrieved from

-

PubMed. (1980). Synthesis and biological activity of chloromethyl ketones of leucine enkephalin. Retrieved from [Link]

-